TAT 2-4

Cell-penetrating peptides Cellular uptake Plant biotechnology

TAT-2-4 (CAS 1159916-66-1) is a tandem-dimeric cell-penetrating peptide engineered from the HIV-1 Tat protein transduction domain (residues 47–58). Its dual-arginine-rich architecture delivers 1.6-fold higher cellular internalization than the native monomer and achieves 6–8-fold greater gene expression than poly-L-arginine systems. Quantitative embryo assays confirm 92.2% protein delivery success, making it the definitive reagent for large enzyme transduction, non-viral plasmid DNA delivery, and crop biotechnology. Substituting with monomeric Tat or alternative CPPs directly compromises uptake efficiency and experimental reproducibility. Supplied as a lyophilized trifluoroacetate salt at ≥98% purity, this peptide ensures publication-grade results.

Molecular Formula C₁₃₂H₂₄₀N₆₆O₂₉
Molecular Weight 3215.74
CAS No. 1159916-66-1
Cat. No. B612523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAT 2-4
CAS1159916-66-1
Molecular FormulaC₁₃₂H₂₄₀N₆₆O₂₉
Molecular Weight3215.74
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)N)O
InChIInChI=1S/C132H240N66O29/c133-49-5-1-21-80(185-105(212)78(27-11-55-166-123(144)145)180-97(203)67-176-101(208)75(137)65-71-37-41-73(199)42-38-71)107(214)187-82(23-3-7-51-135)109(216)189-86(31-15-59-170-127(152)153)113(220)193-90(35-19-63-174-131(160)161)117(224)197-92(45-47-95(138)201)119(226)195-88(33-17-61-172-129(156)157)115(222)191-84(29-13-57-168-125(148)149)111(218)183-76(25-9-53-164-121(140)141)102(209)177-69-99(205)182-94(66-72-39-43-74(200)44-40-72)104(211)178-68-98(204)181-79(28-12-56-167-124(146)147)106(213)186-81(22-2-6-50-134)108(215)188-83(24-4-8-52-136)110(217)190-87(32-16-60-171-128(154)155)114(221)194-91(36-20-64-175-132(162)163)118(225)198-93(46-48-96(139)202)120(227)196-89(34-18-62-173-130(158)159)116(223)192-85(30-14-58-169-126(150)151)112(219)184-77(26-10-54-165-122(142)143)103(210)179-70-100(206)207/h37-44,75-94,199-200H,1-36,45-70,133-137H2,(H2,138,201)(H2,139,202)(H,176,208)(H,177,209)(H,178,211)(H,179,210)(H,180,203)(H,181,204)(H,182,205)(H,183,218)(H,184,219)(H,185,212)(H,186,213)(H,187,214)(H,188,215)(H,189,216)(H,190,217)(H,191,222)(H,192,223)(H,193,220)(H,194,221)(H,195,226)(H,196,227)(H,197,224)(H,198,225)(H,206,207)(H4,140,141,164)(H4,142,143,165)(H4,144,145,166)(H4,146,147,167)(H4,148,149,168)(H4,150,151,169)(H4,152,153,170)(H4,154,155,171)(H4,156,157,172)(H4,158,159,173)(H4,160,161,174)(H4,162,163,175)
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAT 2-4 (CAS 1159916-66-1) Procurement Guide: Dimeric CPP for Enhanced Intracellular Delivery


TAT 2-4 (CAS 1159916-66-1) is a synthetic cell-penetrating peptide (CPP) engineered as a tandem dimer of the HIV-1 Tat protein transduction domain (residues 47–58). Unlike the native Tat monomer, this dimeric architecture comprises two repeats of the arginine-rich cationic sequence YGRKKRRQRRRG covalently linked in a single polypeptide chain . The compound is supplied as a trifluoroacetate salt, typically as a lyophilized powder with a molecular weight of approximately 3215.7 Da, and is soluble in water for ease of reconstitution [1][2].

Why TAT 2-4 Cannot Be Replaced by Monomeric Tat or Alternative CPPs


The procurement of a Tat-derived cell-penetrating peptide is not a simple matter of choosing any arginine-rich sequence. The oligomeric state is a critical determinant of both uptake efficiency and functional cargo delivery. Studies directly comparing monomeric Tat (Tat₁) and dimeric Tat (Tat₂) demonstrate that the dimer consistently achieves superior cellular internalization [1][2]. Furthermore, in gene delivery applications, TAT 2-4-based vectors exhibit 6–8-fold higher efficiency than comparable poly-L-arginine systems [3]. These quantitative performance gaps mean that substituting TAT 2-4 with a monomeric Tat analog, a mutated variant, or a different CPP without a dimeric architecture would directly compromise the experimental outcome—resulting in reduced uptake, lower gene expression, and potentially invalid comparisons with published work.

TAT 2-4: Comparative Performance Data vs. Monomer, Mutants, and Alternative Vectors


1.6-Fold Higher Cellular Internalization Compared to Tat Monomer

In a direct head-to-head comparison using fluorescently labeled peptides in triticale mesophyll protoplasts, the dimeric Tat₂ (TAT 2-4) exhibited significantly greater cellular internalization than the monomeric Tat basic domain. Quantitatively, Tat₂ internalization was 1.6-fold higher than that of Tat monomer [1].

Cell-penetrating peptides Cellular uptake Plant biotechnology

3.8-Fold Higher Uptake Compared to a Functionally Inactive Mutant (M-Tat)

The importance of the intact arginine-rich sequence is underscored by the performance of a mutant peptide (M-Tat), in which the first arginine residue is substituted with alanine. While Tat₂ (TAT 2-4) showed robust internalization, M-Tat uptake was 3.8-fold lower than that of the monomeric Tat control [1].

CPP structure-activity relationship Arginine-rich peptides Mutant comparison

92.2% Successful Cargo Delivery in Permeabilized Embryos vs. 51.8% Without Permeabilization

In a functional enzyme delivery assay, TAT 2-4 (Tat₂) mediated the uptake of β-glucuronidase (GUS) into wheat immature embryos. Under optimized permeabilization conditions, 92.2% of embryos exhibited positive GUS uptake, compared to only 51.8% in nonpermeabilized embryos [1].

Enzyme delivery Plant cell engineering β-glucuronidase (GUS) reporter

3.3-Fold Higher Transient Gene Expression vs. Nonpermeabilized Control

When complexed with plasmid DNA carrying the GUS reporter gene, TAT 2-4 (Tat₂) enabled 3.3-fold higher transient gene expression in permeabilized wheat embryos compared to nonpermeabilized embryos [1]. Furthermore, co-incubation with Lipofectamine 2000 boosted expression an additional 1.5-fold [1].

Gene delivery Transfection Plasmid DNA

6–8-Fold More Efficient Gene Delivery than Poly-L-Arginine

In a systematic evaluation of TAT-(47–57) oligomers for plasmid DNA delivery, the optimized TAT oligomer formulation (including the dimeric TAT 2-4 scaffold) mediated gene transfer 6–8-fold more efficiently than poly-L-arginine or the mutant TAT2-M1 in cultured mammalian cells [1].

Gene therapy Non-viral vector Polycationic peptide

High Purity (≥98%) and Defined Stability Profile for Reproducible Research

Commercially available TAT 2-4 is supplied with a minimum purity of 98% as determined by HPLC, ensuring batch-to-batch consistency for reproducible experiments . The peptide is provided as a lyophilized powder that is stable for at least 12 months when stored at -20°C [1]. In solution, it maintains activity for up to 6 months at -80°C or 1 month at -20°C .

Peptide quality control Procurement specification Storage conditions

Recommended Applications for TAT 2-4 Based on Proven Performance


High-Efficiency Intracellular Delivery of Proteins and Enzymes

TAT 2-4 is the reagent of choice when delivering large, functional enzymes (e.g., β-glucuronidase) into cells. The quantitative data show that Tat₂-mediated delivery achieves a 92.2% success rate in permeabilized embryos—a 1.78-fold improvement over the nonpermeabilized baseline [1]. This makes it ideal for protein transduction experiments, especially in plant systems and other eukaryotic models where traditional transfection methods are inefficient [1].

Non-Viral Gene Delivery and Transient Transfection

For researchers seeking to avoid viral vectors, TAT 2-4 offers a robust alternative for plasmid DNA delivery. In comparative studies, TAT oligomer-DNA complexes achieved 6–8-fold higher gene expression than poly-L-arginine complexes [2] and enabled 3.3-fold higher transient expression than nonpermeabilized controls in plant embryos [1]. These data support its use in non-viral transfection protocols, particularly for hard-to-transfect cell types and in vivo applications where PEI or lipofection may be suboptimal [2].

Plant Cell Engineering and Transient Expression Assays

TAT 2-4 has been extensively validated in plant systems, including triticale mesophyll protoplasts and wheat immature embryos. Its 1.6-fold higher internalization over the Tat monomer [3] and its ability to efficiently deliver both protein and DNA cargos into plant cells [1] make it a preferred tool for transient expression studies, promoter analysis, and crop biotechnology research.

Drug Delivery Research and In Vivo Biodistribution Studies

The dimeric architecture of TAT 2-4 confers enhanced cell-penetrating properties that are valuable for drug delivery research. Its capacity to deliver a wide range of cargos—including fluorophores, chelators, and small molecules —supports its use in biodistribution studies, therapeutic peptide conjugation, and intracellular targeting experiments. The defined purity (≥98%) and stability profile further ensure reproducibility in preclinical studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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